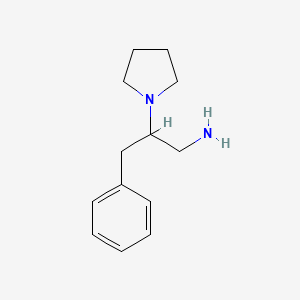

3-Phenyl-2-(pyrrolidin-1-yl)propan-1-amine

Description

Structural Classification within Amine Chemistry

3-Phenyl-2-(pyrrolidin-1-yl)propan-1-amine is classified as a substituted phenethylamine. This classification is based on its core structure, which features a phenyl group attached to an ethylamine (B1201723) backbone. wikipedia.org The presence of a pyrrolidine (B122466) ring at the second position and a primary amine at the first position of the propane (B168953) chain further specifies its identity within this broad class of compounds.

Rationale for Academic Research Focus on this compound

Academic research into this compound and its analogs is driven by the desire to understand how specific structural modifications influence chemical properties and potential interactions. The combination of a phenylpropanamine backbone with a pyrrolidine moiety presents a unique scaffold that is of interest in medicinal chemistry for the development of new chemical entities. tandfonline.combohrium.com The exploration of such compounds contributes to the broader understanding of structure-activity relationships (SAR), which is fundamental to the design of novel molecules. frontiersin.org

Overview of Key Structural Motifs and Their Academic Relevance

The academic relevance of this compound is best understood by examining its primary structural motifs: the phenylpropanamine backbone and the pyrrolidine moiety.

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a crucial pharmacophore in medicinal chemistry. tandfonline.combohrium.comnih.gov Its significance stems from several key attributes:

Physicochemical Properties: The pyrrolidine moiety imparts distinct characteristics such as hydrophilicity and basicity to a molecule. tandfonline.combohrium.comnih.gov

Structural Rigidity and 3D Shape: The non-planar nature of the pyrrolidine ring contributes to the three-dimensional structure of a compound, which can be critical for its interaction with biological targets. nih.gov This "pseudorotation" allows it to explore a wider pharmacophore space. nih.gov

Stereochemical Influence: The presence of substituents on the pyrrolidine ring can introduce chiral centers, leading to stereoisomers with potentially different chemical and physical properties. nih.gov

The pyrrolidine scaffold is found in numerous natural products and has been extensively used in the development of new synthetic molecules. frontiersin.orgnih.gov

The structure of this compound contains a chiral center at the second carbon of the propane chain, where the pyrrolidine ring is attached. This chirality means the compound can exist as two enantiomers, (R)- and (S)-3-Phenyl-2-(pyrrolidin-1-yl)propan-1-amine.

The stereochemistry of such molecules is a critical aspect of their chemical identity, as different enantiomers can exhibit distinct properties and interactions. The resolution of chiral amines is a significant area of research, often employing chiral acids to separate the enantiomers. rsc.org The ability to isolate and study individual enantiomers is essential for a complete understanding of the compound's chemical behavior.

Structure

3D Structure

Properties

IUPAC Name |

3-phenyl-2-pyrrolidin-1-ylpropan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c14-11-13(15-8-4-5-9-15)10-12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQVFSFGUACRUIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(CC2=CC=CC=C2)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Phenyl 2 Pyrrolidin 1 Yl Propan 1 Amine

Retrosynthetic Analysis of the 3-Phenyl-2-(pyrrolidin-1-yl)propan-1-amine Scaffold

A retrosynthetic analysis of the target molecule identifies two key carbon-nitrogen (C-N) bonds that are prime candidates for disconnection. Breaking the bond between the propane (B168953) backbone and the primary amine (C1-N) suggests a precursor such as a ketone or aldehyde that can be converted to the amine. Alternatively, disconnecting the bond between the backbone and the pyrrolidine (B122466) nitrogen (C2-N) points towards a strategy involving the introduction of the pyrrolidine ring onto a phenylpropane skeleton. A third approach involves the formation of the pyrrolidine ring itself from an acyclic precursor. These disconnections lead to several plausible forward synthetic strategies, including reductive amination and nucleophilic substitution.

Classical Approaches to Primary and Secondary Amine Synthesis Applicable to the Compound

Traditional methods for amine synthesis remain highly relevant for the construction of molecules like this compound.

Reductive amination is a highly effective method for forming C-N bonds and is well-suited for synthesizing the target compound. nih.govorganic-chemistry.org This strategy typically involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. nih.gov For the synthesis of this compound, a potential precursor would be 1-phenyl-2-(pyrrolidin-1-yl)propan-1-one. This ketone could undergo reductive amination with a source of ammonia (B1221849), such as ammonium (B1175870) formate, under transfer hydrogenation conditions to yield the final primary amine. organic-chemistry.org

Various reducing agents and catalysts can be employed for this transformation. Common systems are detailed in the table below.

| Reducing Agent / System | Catalyst (if applicable) | Key Features |

| Sodium borohydride (NaBH₄) / Boric Acid | None | Mild, solvent-free conditions can be used. |

| α-Picoline-borane | Acetic Acid (cat.) | Effective in various solvents including water or neat. |

| Phenylsilane (PhSiH₃) | Dibutyltin dichloride | Suitable for anilines and dialkylamines. |

| Hydrogen (H₂) | Cobalt nanoparticles | Highly active, uses aqueous ammonia as N-source. |

| Formic Acid (HCO₂H) | Iridium complexes | Used in transfer hydrogenation. nih.gov |

The choice of reagent depends on the substrate's functional group tolerance and desired reaction conditions. organic-chemistry.org The synthesis of N-aryl-substituted pyrrolidines has been successfully achieved through the iridium-catalyzed successive reductive amination of diketones, showcasing the power of this method in building complex amine structures. nih.gov

Nucleophilic substitution provides a direct route to forming C-N bonds. This approach could be applied in two principal ways to synthesize the target molecule.

Formation of the C2-N bond: A precursor such as 3-phenyl-1-aminopropan-2-ol could be converted into a derivative with a good leaving group (e.g., tosylate, mesylate, or halide) at the C2 position. Subsequent reaction with pyrrolidine as the nucleophile would displace the leaving group to form the desired C-N bond.

Formation of the pyrrolidine ring: An alternative strategy involves forming the pyrrolidine ring on a pre-existing backbone. For instance, reacting 2-amino-3-phenylpropane-1,4-diol with a reagent like thionyl chloride could generate 1,4-dichloro-2-amino-3-phenylpropane, which could then undergo intramolecular cyclization or react with an amine source. A more common method is the reaction of a primary amine with a dihalogenated compound, such as 1,4-dibromobutane, to construct the pyrrolidine ring. organic-chemistry.orgmdpi.com

Key variables in these reactions are the nature of the leaving group and the reaction conditions, as summarized below.

| Leaving Group | Nucleophile | Typical Solvent | Conditions |

| -Cl, -Br, -I | Pyrrolidine | Acetonitrile (B52724), DMF | Heat, often with a non-nucleophilic base |

| -OTs, -OMs | Pyrrolidine | THF, Dichloromethane | Room temperature or gentle heating |

| 1,4-Dihalobutane | Primary Amine | Aqueous base | Microwave irradiation can accelerate the reaction. organic-chemistry.org |

Transition Metal-Catalyzed Synthetic Routes

Modern synthetic chemistry heavily relies on transition metal catalysis for efficient and selective bond formation.

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, are powerful tools for forming C-N bonds between aryl or alkyl halides/triflates and amines. tcichemicals.com A plausible route to this compound using this methodology could involve coupling pyrrolidine with a precursor like 2-bromo-3-phenylpropan-1-amine (with a protected primary amine). This approach offers high functional group tolerance and generally proceeds under mild conditions. tcichemicals.com

The success of the Buchwald-Hartwig reaction is highly dependent on the choice of catalyst, which consists of a palladium source and a specialized phosphine ligand.

| Palladium Precursor | Ligand | Base | Typical Solvent |

| Pd(OAc)₂, Pd₂(dba)₃ | BINAP, XPhos, SPhos | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane |

| [Pd(cinnamyl)Cl]₂ | cataCXium® A | K₂CO₃ | t-BuOH / H₂O |

Transition metal-catalyzed allylic amination introduces an amine to an allylic substrate. organic-chemistry.org While the target molecule is a saturated amine, an allylic amination strategy could be employed to synthesize an unsaturated precursor, which could then be reduced. For example, a derivative of cinnamyl alcohol could react with pyrrolidine in the presence of a palladium or molybdenum catalyst to form an allylic amine intermediate. organic-chemistry.org Subsequent reduction of the double bond would yield the final product. This method allows for the regioselective and sometimes stereoselective introduction of the amine functionality. organic-chemistry.org

| Metal Catalyst | Ligand | Amine Source | Key Features |

| Palladium complexes | Phosphine-borane | Secondary amines | Room temperature reaction. organic-chemistry.org |

| Molybdenum complexes | None | Bulky aliphatic amines | Regioselective for branched products. organic-chemistry.org |

| Iridium complexes | Chiral ligands | Ammonia | Can be used for asymmetric synthesis. |

Pyrrolidine Ring Construction and Integration Strategies

The formation of the pyrrolidine ring is a critical step in the synthesis of this compound. This saturated five-membered nitrogen-containing heterocycle is a common scaffold in many biologically active compounds. Strategies for its construction often involve the formation of carbon-nitrogen bonds through various cyclization techniques.

N-heterocyclization is a fundamental approach to synthesizing cyclic amines. These methods typically involve the formation of a new nitrogen-carbon bond to close a ring. An efficient method for the N-heterocyclization of primary amines with diols, catalyzed by a CpIr complex, has been developed, yielding a variety of five-, six-, and seven-membered cyclic amines in good to excellent yields. acs.orgmdpi.com This approach is environmentally benign as water is the only byproduct. mdpi.com The catalytic system, which often utilizes iridium complexes with pentamethylcyclopentadienyl (Cp) ligands, operates under relatively mild conditions. mdpi.com

Another strategy involves the use of microwave heating in a "Borrowing Hydrogen" strategy to form C-N bonds from alcohols and amines, which can be performed without a solvent. acs.org Additionally, a one-pot synthesis from alkyl dihalides and primary amines under microwave irradiation provides an efficient route to nitrogen-containing heterocycles. acs.org Gold(I)-catalyzed hydroamination of unactivated olefins has also been shown to be an effective method for forming protected nitrogen heterocycles. acs.org

| Catalyst/Method | Reactants | Product | Key Features |

| Cp*Ir complex | Primary amines, Diols | Cyclic amines | Environmentally friendly, water as byproduct mdpi.com |

| Microwave heating | Alcohols, Amines | Cyclic amines | Solvent-free, "Borrowing Hydrogen" strategy acs.org |

| Microwave irradiation | Alkyl dihalides, Primary amines | N-heterocycles | One-pot, efficient cyclocondensation acs.org |

| Gold(I) catalyst | Unactivated olefins, Carbamates | Protected N-heterocycles | Mild conditions, broad substrate scope acs.org |

A diverse array of cyclization reactions has been developed specifically for the synthesis of the pyrrolidine ring. nih.gov These methods often leverage the reactivity of carefully designed precursors to facilitate ring closure.

One of the most prominent methods is the [3+2] cycloaddition of azomethine ylides with alkenes and alkynes. researchgate.net This reaction efficiently assembles the five-membered ring in a single step. Other notable strategies include:

Intramolecular Hydroamination and C–H Amination: These reactions involve the intramolecular addition of an amine to an alkene or the insertion of a nitrene into a C-H bond to form the pyrrolidine skeleton. researchgate.net

Reductive Amination: The condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine, followed by reduction, is a classical method for pyrrolidine synthesis. nih.gov

Cyclization of Amino Alcohols: 1,4-amino alcohols can undergo cyclization under acidic or basic conditions to yield pyrrolidines. nih.gov

Tandem Hydrozirconation-Cyclization: A diastereoselective synthesis of pyrrolidines can be achieved from chiral N-allyl oxazolidines through a sequence of hydrozirconation and Lewis acid-mediated cyclization. nih.gov

One-Pot Chlorination/Cyclization: A simple and efficient one-pot procedure for synthesizing cyclic amines from amino alcohols involves a chlorination step followed by cyclization, avoiding the need for protection/deprotection steps. chemrxiv.org

| Reaction Type | Precursors | Key Features |

| [3+2] Cycloaddition | Azomethine ylides, Alkenes/Alkynes | High efficiency in ring assembly researchgate.net |

| Intramolecular Hydroamination | Aminoalkenes | Direct formation of C-N bond |

| Reductive Amination | 1,4-Dicarbonyl compounds, Amines | Classic and reliable method nih.gov |

| Amino Alcohol Cyclization | 1,4-Amino alcohols | Acid or base-catalyzed ring closure nih.gov |

| Hydrozirconation-Cyclization | N-allyl oxazolidines | Stereoselective synthesis nih.gov |

| One-Pot Chlorination/Cyclization | Amino alcohols | Efficient, avoids protection groups chemrxiv.org |

Novel and Emerging Synthetic Approaches for Amines

The field of amine synthesis is continually evolving, with new methodologies emerging that offer greater efficiency, selectivity, and sustainability. These approaches are crucial for the synthesis of complex molecules like this compound.

Direct C-H functionalization has emerged as a powerful tool in modern organic synthesis, allowing for the formation of C-N bonds by activating otherwise inert C-H bonds. yale.edu This strategy can streamline synthetic routes by avoiding the pre-functionalization of starting materials.

Recent developments in catalytic C-H amination have provided efficient conditions for both intramolecular and intermolecular nitrene C-H insertion. nih.govresearchgate.net The design of specific reagents and catalysts is crucial for achieving high selectivity. nih.govresearchgate.net Transition metal catalysis, particularly with rhodium, has been successfully applied to C-H amination reactions. acs.org For instance, Rh(III)-catalyzed C-H functionalization can be used in three-component coupling reactions of C-H bond substrates, alkenes, and electrophilic aminating agents to produce α-branched amines. yale.edu

A bio-inspired approach using a quinone co-factor mediates the construction of primary α-tertiary amines from α-branched primary amine starting materials. nih.govchemrxiv.org This method involves the in-situ generation of reactive ketimine intermediates that can react with various carbon-centered nucleophiles. nih.gov Protecting-group-free methods for the α-functionalization of cyclic secondary amines have also been developed, proceeding via an intermolecular hydride transfer to generate an imine intermediate that is subsequently trapped by a nucleophile. nih.gov

Biocatalysis offers a green and highly selective alternative to traditional chemical methods for amine synthesis. nih.govnih.gov Enzymes can operate under mild conditions and often exhibit excellent stereoselectivity, which is crucial for the synthesis of chiral amines. nih.govresearchgate.netnih.gov

Several classes of enzymes are particularly useful for amine synthesis:

Transaminases (TAs): These enzymes catalyze the transfer of an amino group from a donor to a ketone or aldehyde acceptor. nih.gov Amine transaminases (ATAs) are widely used for the synthesis of chiral amines. acs.org Protein engineering has expanded the substrate scope of transaminases to include bulky, aromatic substrates. nih.gov

Amine Dehydrogenases (AmDHs): AmDHs catalyze the reductive amination of ketones and aldehydes using ammonia as the amino donor and NAD(P)H as a cofactor. nih.govresearchgate.net They are particularly valuable for synthesizing chiral amines. researchgate.net

Imine Reductases (IREDs) and Reductive Aminases (RedAms): These enzymes catalyze the reduction of imines to form amines. Biocatalytic cascades combining ene-reductases (EReds) with IREDs/RedAms can convert α,β-unsaturated ketones into amines with two stereogenic centers. acs.org

Monoamine Oxidases (MAOs) and Pictet-Spenglerases: These enzymes have also been applied in the synthesis of amine-containing pharmaceuticals and alkaloids. mdpi.comresearchgate.net

The combination of enzyme engineering and process optimization is critical for developing scalable and economical biocatalytic routes to a wide variety of chiral amines. nih.govresearchgate.net

| Enzyme Class | Reaction Type | Substrates | Products |

| Transaminases (TAs) | Asymmetric amination | Ketones, Aldehydes | Chiral amines acs.orgnih.gov |

| Amine Dehydrogenases (AmDHs) | Reductive amination | Ketones, Aldehydes | Chiral amines nih.govresearchgate.net |

| Imine Reductases (IREDs) | Imine reduction | Imines | Amines acs.org |

| Monoamine Oxidases (MAOs) | Oxidative deamination | Amines | Imines/Ketones |

| Pictet-Spenglerases | Cyclization | Tryptamines/Phenylethylamines, Aldehydes/Ketones | Tetrahydro-β-carbolines/Tetrahydroisoquinolines mdpi.comresearchgate.net |

Enantioselective Synthesis and Chiral Resolution of 3 Phenyl 2 Pyrrolidin 1 Yl Propan 1 Amine

Strategies for Asymmetric Induction in the Synthesis of the Compound

Asymmetric induction strategies aim to create one enantiomer of a chiral product in excess over the other. This can be achieved by using chiral starting materials, reagents, or catalysts that influence the stereochemical outcome of a reaction.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a subsequent diastereoselective transformation. After the desired stereocenter is set, the auxiliary is removed to yield the enantiomerically enriched product.

A potential strategy for the synthesis of 3-Phenyl-2-(pyrrolidin-1-yl)propan-1-amine using this approach could involve attaching a chiral auxiliary to a precursor molecule. For instance, a cinnamaldehyde (B126680) derivative could be reacted with a chiral auxiliary to form a chiral enamine or imine. Subsequent diastereoselective addition of the pyrrolidine (B122466) moiety, followed by reduction and cleavage of the auxiliary, would yield the desired chiral diamine. The choice of auxiliary is critical for achieving high diastereoselectivity.

Commonly used chiral auxiliaries in amine synthesis include derivatives of phenylglycinol, Evans oxazolidinones, and pseudoephedrine. These auxiliaries create a chiral environment that sterically biases the approach of incoming reagents, leading to the preferential formation of one diastereomer.

Asymmetric catalysis is a powerful tool for the efficient synthesis of chiral molecules. It utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. rsc.org This approach is often more atom-economical and efficient than the use of stoichiometric chiral auxiliaries.

Transition metal complexes featuring chiral ligands are highly effective catalysts for a wide range of asymmetric transformations, including those that form C-C and C-N bonds. rsc.org Strategies applicable to the synthesis of 1,2-diamines include the asymmetric dihydroxylation of olefins followed by conversion to diamines, the ring-opening of aziridines, and the diamination of alkenes. nih.govrsc.org

For the synthesis of this compound, a plausible route is the asymmetric diamination of an alkene like 3-phenylprop-1-ene. princeton.edu This reaction would involve a transition metal catalyst, such as one based on palladium, copper, or rhodium, coordinated to a chiral ligand. The catalyst would mediate the addition of two nitrogen-containing groups across the double bond in a stereocontrolled manner. One of the nitrogen sources would be pyrrolidine, and the other would be a protected amine equivalent.

| Catalytic System | Reaction Type | Potential Substrate | Key Advantage |

| Rhodium/Chiral Diphosphine | Asymmetric Hydrogenation | Enamine or Imine Precursor | High enantioselectivities for C=N reduction. |

| Palladium/Chiral Ligand | Asymmetric Diamination | 3-Phenylprop-1-ene | Direct formation of the C-N bonds with stereocontrol. princeton.edu |

| Copper/Chiral Ligand | Asymmetric A³-Coupling | Phenylacetylene, Formaldehyde, Pyrrolidine | Convergent three-component reaction to form a propargylic amine intermediate. nih.gov |

This table presents potential transition metal-catalyzed strategies applicable to the synthesis of the target compound based on general methods for chiral amine synthesis.

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations. acs.org This field has emerged as a powerful complement to metal-based catalysis. For the synthesis of chiral 1,2-diamines, the asymmetric Mannich reaction is a particularly effective strategy. acs.orgresearchgate.net

A potential organocatalytic route to this compound could involve the reaction of an imine derived from benzaldehyde (B42025) and a protected amine with a ketone precursor to the pyrrolidine-containing fragment, catalyzed by a chiral organocatalyst like L-proline or its derivatives. researchgate.netresearchgate.net The catalyst facilitates the formation of a chiral enamine, which then adds to the imine in a highly stereoselective manner. Subsequent chemical transformations would then yield the final product. The protecting group on the amino ketone can control the regioselectivity, providing access to either 1,2- or 1,4-diamines. acs.orgresearchgate.net

| Organocatalyst Type | Key Reaction | Proposed Reactants | Expected Outcome |

| Proline Derivatives | Asymmetric Mannich Reaction | Imine of benzaldehyde, Azido ketone | Formation of a chiral 1,2-diamine precursor with high enantioselectivity. acs.orgresearchgate.net |

| Chiral Phosphoric Acid | Asymmetric Reductive Amination | Prochiral ketone, Pyrrolidine | Enantioselective formation of the C-N bond. |

| Chiral Diamine | Asymmetric Aldol Reaction | Aldehyde, Ketone | Creation of a chiral β-amino alcohol intermediate. researchgate.net |

This table outlines potential organocatalytic approaches for the synthesis of the target compound, drawing from established methods for chiral diamine synthesis.

Asymmetric Catalysis in C-C and C-N Bond Formation

Chemoenzymatic and Biocatalytic Enantioselective Synthesis of Chiral Amines

Biocatalysis, the use of enzymes to perform chemical transformations, offers a green and highly selective alternative to traditional chemical methods. hims-biocat.euresearchgate.net Enzymes operate under mild conditions, are biodegradable, and can exhibit exquisite chemo-, regio-, and stereoselectivity. acs.org

Transaminases (TAs), particularly ω-transaminases, are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amine donor to a ketone or aldehyde acceptor. mdpi.comnih.gov This method is exceptionally powerful for the asymmetric synthesis of chiral amines from prochiral ketones. acs.orgresearchgate.netrsc.org

The synthesis of this compound via this route would start from the prochiral ketone, 1-phenyl-3-(pyrrolidin-1-yl)propan-2-one. An appropriate ω-transaminase would then transfer an amino group from a donor, such as isopropylamine (B41738) or L-alanine, to the ketone, producing the desired chiral amine with high enantiomeric excess. mdpi.comtdx.cat The reaction equilibrium can be unfavorable, but strategies such as using a large excess of the amine donor or removing the ketone byproduct can drive the reaction to completion. tdx.cat

Recent advances in protein engineering have significantly broadened the substrate scope of transaminases, allowing for the amination of bulky ketones that were previously unreactive. mdpi.com This makes the biocatalytic synthesis of structurally complex amines like this compound increasingly feasible. nih.govrsc.orgresearchgate.net

| Enzyme | Reaction | Substrate | Amine Donor | Potential Outcome |

| (R)-selective ω-Transaminase | Asymmetric Synthesis | 1-phenyl-3-(pyrrolidin-1-yl)propan-2-one | Isopropylamine | (R)-3-Phenyl-2-(pyrrolidin-1-yl)propan-1-amine (>99% ee). rsc.orgresearchgate.net |

| (S)-selective ω-Transaminase | Asymmetric Synthesis | 1-phenyl-3-(pyrrolidin-1-yl)propan-2-one | L-Alanine | (S)-3-Phenyl-2-(pyrrolidin-1-yl)propan-1-amine (>99% ee). mdpi.com |

| (R)-selective ω-Transaminase | Kinetic Resolution | racemic this compound | Pyruvate | (S)-3-Phenyl-2-(pyrrolidin-1-yl)propan-1-amine (>95% ee). rsc.org |

This table illustrates the application of transaminases for the synthesis of the target compound, based on reported selectivities and conversions for similar substrates.

Dynamic Kinetic Resolution Techniques

Dynamic Kinetic Resolution (DKR) is a powerful strategy to overcome the 50% theoretical yield limit of a classical kinetic resolution. This is achieved by coupling a kinetic resolution with an in-situ racemization of the less reactive enantiomer, theoretically allowing for a 100% yield of the desired enantiomer. For a vicinal diamine like this compound, a DKR process would typically involve the enantioselective acylation or derivatization of one of the amine groups, catalyzed by an enzyme (such as a lipase) or a chiral metal complex, concurrent with a method for racemizing the unreacted enantiomer.

The racemization of the unreacted amine enantiomer is the key and often most challenging step. This could potentially be achieved through the formation of a transient imine or enamine intermediate under conditions compatible with the resolution step. The choice of catalyst for both the resolution and the racemization is crucial and must be compatible to work in a single pot.

Hypothetical Research Findings for DKR of this compound:

| DKR Method | Racemization Catalyst | Resolution Catalyst | Potential Outcome |

| Chemoenzymatic DKR | Transition Metal Complex (e.g., Ruthenium or Iridium based) | Lipase (e.g., Candida antarctica Lipase B) | High enantiomeric excess (ee) of one enantiomer of the acylated product. |

| Metal-catalyzed DKR | Chiral Palladium Complex | Achiral Acylating Agent | Direct formation of an enantiomerically enriched acylated amine. |

It is important to reiterate that the above table represents a hypothetical application of DKR to the target molecule, as specific research data is not available.

Chiral Resolution Techniques for Racemic Mixtures of the Compound

For racemic mixtures of this compound, classical and modern resolution techniques can be employed to separate the enantiomers.

This classical resolution technique involves reacting the racemic amine with a single enantiomer of a chiral acid to form a pair of diastereomeric salts. rsc.org Due to their different physical properties, these diastereomeric salts can often be separated by fractional crystallization. The choice of the resolving agent and the crystallization solvent is critical for successful separation. For a diamine like this compound, chiral di-carboxylic acids or sulfonic acids are often effective resolving agents.

Commonly Used Chiral Resolving Agents for Amines:

| Chiral Acid | Potential Diastereomeric Salt Pair |

| (+)-Tartaric Acid | (R,R)-Tartrate salt of (R)-amine and (R,R)-Tartrate salt of (S)-amine |

| (-)-Dibenzoyltartaric Acid | (S,S)-Dibenzoyltartrate salt of (R)-amine and (S,S)-Dibenzoyltartrate salt of (S)-amine |

| (+)-Camphorsulfonic Acid | (1S)-Camphorsulfonate salt of (R)-amine and (1S)-Camphorsulfonate salt of (S)-amine |

Once one of the diastereomeric salts is isolated in pure form, the chiral auxiliary can be removed by treatment with a base to yield the enantiomerically pure amine.

Preparative high-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful method for the direct separation of enantiomers. rsc.org The choice of CSP is paramount and is often determined empirically by screening a variety of columns. For a compound containing both phenyl and pyrrolidinyl groups as well as primary and tertiary amine functionalities, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often a good starting point.

Supercritical fluid chromatography (SFC) is an alternative to HPLC that often provides faster separations and uses less organic solvent. rsc.org

Hypothetical Preparative Chiral HPLC/SFC Parameters:

| Parameter | HPLC | SFC |

| Chiral Stationary Phase | Cellulose or Amylose based (e.g., Chiralcel® OD, Chiralpak® AD) | Similar to HPLC |

| Mobile Phase | Hexane/Isopropanol with an amine additive (e.g., diethylamine) | Supercritical CO2 with a co-solvent (e.g., Methanol) and an amine additive |

| Detection | UV at a suitable wavelength (e.g., 254 nm) | UV or Mass Spectrometry |

The successful development of a preparative chromatographic method would require careful optimization of the mobile phase composition, flow rate, and column loading to achieve baseline separation of the enantiomers with high throughput.

Chemical Reactivity and Derivatization of 3 Phenyl 2 Pyrrolidin 1 Yl Propan 1 Amine

Nucleophilic Character of the Amine Functionality

The nitrogen atoms in 3-Phenyl-2-(pyrrolidin-1-yl)propan-1-amine possess lone pairs of electrons, rendering them nucleophilic. The primary amine is generally more sterically accessible and thus more readily participates in nucleophilic reactions compared to the tertiary amine of the pyrrolidine (B122466) ring. However, the pyrrolidine nitrogen's nucleophilicity is also significant and can be involved in various transformations. The nucleophilicity of amines allows them to react with a wide range of electrophiles.

The pyrrolidine ring itself is a common motif in many biologically active compounds and is often synthesized or functionalized due to its desirable properties. nih.gov The inherent nucleophilicity of the pyrrolidine nitrogen is a key factor in these synthetic strategies.

Basicity and Protonation Behavior of the Compound

Both amine groups in this compound are basic and can accept a proton to form ammonium (B1175870) ions. The basicity of the pyrrolidine nitrogen is influenced by its cyclic and compact structure. wikipedia.org In an acidic environment, both the primary amine and the pyrrolidine nitrogen can be protonated. The specific pKa values of each amine group would determine the equilibrium of protonation at a given pH. The basicity of pyrrolidine itself is typical of other dialkyl amines. wikipedia.org Research on various pyrrolidine-containing compounds has shown that substituents on the ring can significantly affect the basicity of the nitrogen atom. nih.gov

Reactions Involving the Primary Amine Group

The primary amine group is a versatile functional group that can undergo a variety of chemical transformations.

Acylation and Sulfonation Reactions

The primary amine of this compound is expected to readily react with acylating agents such as acyl chlorides and anhydrides to form amides. Similarly, reaction with sulfonyl chlorides would yield sulfonamides. These reactions are fundamental in organic synthesis for the protection of amine groups or for the introduction of new functionalities. The lone pair of electrons on the primary nitrogen atom acts as the nucleophile, attacking the electrophilic carbonyl or sulfonyl group.

Alkylation Reactions

Alkylation of the primary amine can occur with alkyl halides or other alkylating agents. This reaction can lead to the formation of secondary, tertiary, and even quaternary ammonium salts. Controlling the degree of alkylation can be challenging, often resulting in a mixture of products. Reductive amination, a two-step process involving the formation of an imine followed by reduction, is a more controlled method for achieving mono-alkylation.

Imine and Enamine Formation

The primary amine group can react with aldehydes and ketones to form imines, also known as Schiff bases. masterorganicchemistry.com This reversible reaction is typically acid-catalyzed and involves the elimination of a water molecule. libretexts.orglibretexts.org The formation of an imine proceeds through a carbinolamine intermediate. libretexts.org

In contrast, the tertiary amine of the pyrrolidine ring cannot form a stable imine. Instead, secondary amines react with aldehydes and ketones to form enamines. youtube.commasterorganicchemistry.com This reaction also proceeds through an iminium ion intermediate, but the final step involves the deprotonation of an alpha-carbon to form the carbon-carbon double bond of the enamine. libretexts.orgmasterorganicchemistry.com

Reactions Involving the Pyrrolidine Nitrogen

The tertiary amine of the pyrrolidine ring, while generally less reactive as a nucleophile than the primary amine due to steric hindrance, can still participate in certain reactions. It can be alkylated to form a quaternary ammonium salt, particularly with reactive alkylating agents. The pyrrolidine nitrogen can also act as a base, catalyzing various reactions or reacting with strong acids. The reactivity of the pyrrolidine nitrogen is a key feature in the synthesis and function of many pyrrolidine-containing compounds. organic-chemistry.orgresearchgate.net

Functional Group Transformations and Derivatization Strategies for Advanced Structures

The primary amine and the tertiary pyrrolidine nitrogen are the principal sites of reactivity in this compound, enabling a variety of functional group transformations. The primary amine, being a potent nucleophile, is the most common site for derivatization.

Key transformations include:

Acylation: The primary amine readily reacts with acylating agents such as acid chlorides, anhydrides, and carboxylic acids to form corresponding amides. This is a fundamental transformation for building more complex structures. For instance, reaction with acetyl chloride would yield N-(3-phenyl-2-(pyrrolidin-1-yl)propyl)acetamide.

Alkylation and Arylation: The nucleophilic character of the primary amine allows for the introduction of alkyl or aryl substituents. Reductive amination with aldehydes or ketones is a common strategy to produce secondary amines.

Sulfonylation: Reaction with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) in the presence of a base yields sulfonamides.

Quaternization of the Pyrrolidine Nitrogen: The tertiary amine of the pyrrolidine ring can be alkylated with alkyl halides to form a quaternary ammonium salt. This transformation alters the electronic and solubility properties of the molecule.

These derivatization strategies are crucial in medicinal chemistry for modifying a compound's properties. The introduction of different functional groups can lead to the development of advanced structures with specific biological activities. For example, related aminopyrrolidine structures are used as derivatization reagents to enhance the analytical detection of other molecules, such as chiral carboxylic acids. nih.gov A novel reagent, (S)-1-(4-dimethylaminophenylcarbonyl)-3-aminopyrrolidine, has been developed to react with carboxylic acids, facilitating their separation and sensitive detection. nih.gov This highlights how the amine functionality on a pyrrolidine-containing scaffold is effectively utilized for creating new chemical entities. nih.gov

The versatility of this compound as a building block is further demonstrated by its incorporation into complex heterocyclic systems, as indicated in patent literature where it serves as an intermediate for pyrazolo[1,5-a]pyrimidinecarboxamide derivatives. chiralen.com

Table 1: Key Functional Group Transformations

| Reaction Type | Reagent Example | Functional Group Targeted | Product Type |

| Acylation | Acetic Anhydride (B1165640) | Primary Amine | Amide |

| Alkylation | Methyl Iodide | Primary Amine / Tertiary Amine | Secondary/Tertiary Amine / Quaternary Salt |

| Sulfonylation | p-Toluenesulfonyl Chloride | Primary Amine | Sulfonamide |

| Reductive Amination | Acetone, NaBH(OAc)₃ | Primary Amine | N-isopropyl derivative |

Potential for Cyclization and Heterocycle Formation (e.g., amide formation)

The bifunctional nature of this compound, possessing two distinct amine functionalities, makes it a valuable precursor for the synthesis of cyclic compounds and complex heterocycles.

Amide Formation and Intramolecular Cyclization:

The most direct application of its reactivity in cyclization is through amide bond formation. The primary amine can react with a carboxylic acid to form an amide. nih.gov A general and efficient method for this transformation involves the direct condensation of a carboxylic acid and an amine using a mediator like titanium tetrachloride (TiCl₄) in pyridine (B92270) at elevated temperatures. nih.gov This reaction proceeds with high yield and purity for a wide range of substrates. nih.gov

If the reacting partner is a dicarboxylic acid or a molecule with both a carboxylic acid and another reactive group, this can lead to the formation of macrocycles or other complex structures. While intramolecular cyclization of this compound itself would require activation of a C-H bond on the phenyl ring, it serves as an excellent building block for intermolecular cyclization reactions.

Heterocycle Formation:

The diamine structure is a classic motif for the construction of nitrogen-containing heterocycles. By reacting with appropriate bifunctional electrophiles, a variety of ring systems can be synthesized. For example:

Reaction with a 1,3-dicarbonyl compound could lead to the formation of a seven-membered diazepine (B8756704) ring.

Condensation with α,β-unsaturated carbonyl compounds can be used to construct various heterocyclic frameworks.

Its use as a precursor for pyrazolo[1,5-a]pyrimidinecarboxamide derivatives demonstrates its utility in constructing fused heterocyclic systems, which are common scaffolds in drug discovery. chiralen.com

The synthesis of pyrrolidine rings themselves, and their subsequent elaboration, is a major area of organic chemistry. organic-chemistry.org Methodologies such as intramolecular amination of organoboronates or dirhodium-catalyzed intramolecular nitrene insertion into C-H bonds highlight advanced strategies for creating pyrrolidine-containing structures. organic-chemistry.org The reactivity of the pre-formed this compound allows chemists to leverage this valuable scaffold for further molecular construction.

Table 2: Examples of Reagents for Heterocycle Synthesis

| Reagent Class | Example Reagent | Potential Heterocyclic Product |

| 1,3-Dicarbonyls | Acetylacetone | Substituted Diazepine |

| α,β-Unsaturated Ketones | Methyl vinyl ketone | Michael Adduct, potential for further cyclization |

| Dicarboxylic Acid Chlorides | Oxalyl chloride | Dioxo-diazepine derivative |

| Fused Ring Precursors | Substituted Pyrazole | Pyrazolo[1,5-a]pyrimidine derivative chiralen.com |

Advanced Spectroscopic and Analytical Characterization of 3 Phenyl 2 Pyrrolidin 1 Yl Propan 1 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. For 3-Phenyl-2-(pyrrolidin-1-yl)propan-1-amine, both ¹H and ¹³C NMR, along with advanced two-dimensional techniques, provide a complete picture of its structure.

¹H NMR Spectral Assignments and Stereochemical Elucidation

The proton NMR spectrum of this compound displays characteristic signals corresponding to the distinct proton environments within the molecule. High-resolution ¹H NMR allows for the assignment of each proton and can provide insights into the compound's stereochemistry through the analysis of coupling constants.

The aromatic protons of the phenyl group typically appear as a multiplet in the downfield region, approximately between 7.20 and 7.40 ppm. The benzylic protons (H-3) and the protons of the aminomethyl group (H-1) are diastereotopic and would be expected to show complex splitting patterns. The proton at the chiral center (H-2) would likely appear as a multiplet due to coupling with the adjacent protons at C-1 and C-3. The protons of the pyrrolidine (B122466) ring would also exhibit distinct signals, typically in the range of 1.70 to 3.00 ppm.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Phenyl-H | 7.20 - 7.40 | m | 5H |

| H-1a, H-1b | 2.80 - 3.00 | m | 2H |

| H-2 | 3.10 - 3.30 | m | 1H |

| H-3a, H-3b | 2.60 - 2.80 | m | 2H |

| Pyrrolidine-H (α) | 2.50 - 2.70 | m | 4H |

| Pyrrolidine-H (β) | 1.70 - 1.90 | m | 4H |

| NH₂ | 1.50 - 2.50 | br s | 2H |

Note: Predicted values are based on typical chemical shift ranges for similar structural motifs. Actual experimental values may vary based on solvent and other experimental conditions.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal.

The carbon atoms of the phenyl ring are expected to resonate in the aromatic region (125-140 ppm). The methine carbon at the chiral center (C-2) and the methylene (B1212753) carbons of the propyl chain (C-1 and C-3) would appear in the aliphatic region. The carbons of the pyrrolidine ring typically show signals between 20 and 60 ppm.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Phenyl C (quaternary) | 138 - 142 |

| Phenyl CH | 125 - 130 |

| C-1 (CH₂) | 40 - 45 |

| C-2 (CH) | 60 - 65 |

| C-3 (CH₂) | 35 - 40 |

| Pyrrolidine C (α) | 50 - 55 |

| Pyrrolidine C (β) | 20 - 25 |

Note: Predicted values are based on typical chemical shift ranges for similar structural motifs. Actual experimental values may vary based on solvent and other experimental conditions.

Advanced NMR Techniques for Structural Confirmation

To unequivocally assign all proton and carbon signals and to confirm the connectivity of the molecule, advanced 2D NMR techniques are employed. researchgate.net These experiments are crucial for complex structures where 1D spectra may have overlapping signals.

COSY (Correlation Spectroscopy): This experiment establishes correlations between coupled protons, helping to trace the proton-proton connectivities within the propyl chain and the pyrrolidine ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of each carbon signal based on the known assignment of its attached proton.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique can provide information about the spatial proximity of protons, which is critical for determining the relative stereochemistry of the chiral center.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This accuracy allows for the determination of the elemental composition and, consequently, the molecular formula of this compound. The expected monoisotopic mass for the protonated molecule [M+H]⁺ would be used to confirm the molecular formula C₁₃H₂₁N₂⁺.

Fragmentation Pathways and Structural Information from MS/MS

Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (such as the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting fragment ions provides valuable structural information.

For this compound, characteristic fragmentation pathways would be expected:

Benzylic cleavage: Loss of the phenyl group or a related fragment is a common pathway for compounds containing a benzyl (B1604629) moiety.

Cleavage adjacent to the nitrogen atoms: Fragmentation can occur at the C-C bonds adjacent to the nitrogen atoms of the pyrrolidine ring and the primary amine. A prominent fragment would likely arise from the loss of the aminomethyl group (-CH₂NH₂).

Fragmentation of the pyrrolidine ring: The pyrrolidine ring can undergo characteristic ring-opening and fragmentation, leading to specific daughter ions.

The analysis of these fragmentation patterns allows for the confirmation of the different structural components of the molecule and their connectivity.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the various functional groups present within a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its distinct structural features, namely the primary amine, the tertiary amine, the phenyl group, and the aliphatic carbon backbone.

The primary amine (-NH2) group gives rise to two characteristic N-H stretching vibrations in the region of 3400-3250 cm⁻¹. orgchemboulder.com Specifically, primary amines typically show two bands: an asymmetric stretching vibration and a symmetric stretching vibration. quora.comlibretexts.org Additionally, the N-H bending vibration (scissoring) for a primary amine is expected to appear in the 1650-1580 cm⁻¹ region. orgchemboulder.com

The tertiary amine group, located within the pyrrolidine ring, lacks N-H bonds and therefore does not show N-H stretching or bending vibrations. orgchemboulder.com However, the C-N stretching vibrations for both the tertiary and primary aliphatic amines are anticipated in the 1250–1020 cm⁻¹ range. orgchemboulder.com Aromatic C-N stretching can also be observed, typically between 1335-1250 cm⁻¹. orgchemboulder.com

The presence of the phenyl group will be indicated by C-H stretching vibrations of the aromatic ring, typically appearing just above 3000 cm⁻¹. The C-H stretching vibrations of the aliphatic portions of the molecule (the propanamine and pyrrolidine structures) are expected to be observed just below 3000 cm⁻¹. rockymountainlabs.com

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch (asymmetric & symmetric) | Primary Amine | 3400 - 3250 | Medium |

| Aromatic C-H Stretch | Phenyl Group | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H Stretch | Propanamine & Pyrrolidine | 3000 - 2850 | Medium to Strong |

| N-H Bend (scissoring) | Primary Amine | 1650 - 1580 | Medium |

| C-N Stretch | Tertiary & Primary Amine | 1250 - 1020 | Medium to Weak |

Chiroptical Spectroscopy for Enantiomeric Characterization

Chiroptical spectroscopy techniques are indispensable for the analysis of chiral molecules like this compound, as they provide information about the three-dimensional arrangement of atoms around the chiral center.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique is highly sensitive to the stereochemistry of a molecule. For this compound, the two enantiomers, (R)- and (S)-3-Phenyl-2-(pyrrolidin-1-yl)propan-1-amine, are expected to produce CD spectra that are mirror images of each other. The Cotton effects, which are the characteristic peaks in a CD spectrum, will have equal magnitude but opposite signs for the two enantiomers. This makes CD spectroscopy a powerful tool for the qualitative and quantitative analysis of enantiomeric mixtures.

| Enantiomer | Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) |

|---|---|---|

| (R)-3-Phenyl-2-(pyrrolidin-1-yl)propan-1-amine | λ₁ | +X |

| (S)-3-Phenyl-2-(pyrrolidin-1-yl)propan-1-amine | λ₁ | -X |

| (R)-3-Phenyl-2-(pyrrolidin-1-yl)propan-1-amine | λ₂ | -Y |

| (S)-3-Phenyl-2-(pyrrolidin-1-yl)propan-1-amine | λ₂ | +Y |

Optical rotation is the rotation of the plane of polarization of linearly polarized light as it passes through a solution of a chiral compound. Enantiomers rotate the plane of polarized light by equal amounts but in opposite directions. The specific rotation, [α], is a characteristic physical property of a chiral compound and is defined as the observed rotation under standard conditions of concentration and path length. For this compound, the (R)- and (S)-enantiomers will have specific rotations that are equal in magnitude but opposite in sign. A racemic mixture, containing equal amounts of both enantiomers, will have an observed rotation of zero.

| Enantiomer | Specific Rotation [α] (degrees) |

|---|---|

| (R)-3-Phenyl-2-(pyrrolidin-1-yl)propan-1-amine | +Z |

| (S)-3-Phenyl-2-(pyrrolidin-1-yl)propan-1-amine | -Z |

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatographic techniques are essential for assessing the purity of this compound and for determining the enantiomeric excess (e.e.) of a chiral sample.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of components in a mixture. moravek.com

To determine the chemical purity of this compound, an achiral HPLC method is employed. Reversed-phase HPLC is a common approach for the analysis of amines. wikipedia.org A typical method would utilize a non-polar stationary phase, such as a C18 column, and a polar mobile phase. The mobile phase often consists of a mixture of an organic solvent, like acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. chromatographyonline.com The pH of the mobile phase is a critical parameter for the analysis of amines, as it affects their ionization state and, consequently, their retention on the column. mfd.org.mk Adjusting the pH can improve peak shape and resolution.

| Parameter | Condition |

|---|---|

| Stationary Phase | C18 (Octadecylsilane), 5 µm |

| Mobile Phase | Acetonitrile : Water (with 0.1% Trifluoroacetic Acid), gradient elution |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 254 nm |

Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| (R)-3-Phenyl-2-(pyrrolidin-1-yl)propan-1-amine |

| (S)-3-Phenyl-2-(pyrrolidin-1-yl)propan-1-amine |

| Acetonitrile |

| Methanol |

| Trifluoroacetic Acid |

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC for Enantiomeric Purity

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of enantiomers in the pharmaceutical industry. chromatographyonline.comnih.gov The direct approach, utilizing a Chiral Stationary Phase (CSP), is the most common method for resolving enantiomers due to its practicality and the wide variety of available CSPs. nih.gov

For a primary amine compound such as this compound, several types of CSPs are particularly effective. Macrocyclic antibiotic-based CSPs, containing functional groups like hydroxyl, amine, and carboxyl groups, are versatile and can operate in normal-phase, reversed-phase, and polar-organic modes. nih.gov Crown ether-based stationary phases are also known to be especially useful for the enantioseparation of primary amine compounds. nih.gov The selection of the mobile phase is crucial and is typically optimized through a screening process. Common mobile phases include mixtures of alkanes like n-hexane with alcohols such as ethanol (B145695) and isopropanol, often with a basic additive like diethylamine (B46881) (DEA) to improve peak shape and resolution. nih.gov

The determination of enantiomeric purity is essential for evaluating the quality of pharmaceutical products. nih.gov HPLC methods coupled with mass spectrometry (HPLC-ESI-MS/MS) can provide rapid and accurate quantification of chiral impurities. nih.gov

Table 1: Illustrative Chiral HPLC Conditions for Primary Amine Separation

| Parameter | Condition | Rationale / Reference |

|---|---|---|

| Stationary Phase | Crown Ether or Macrocyclic Antibiotic (e.g., Vancomycin) CSP | Known effectiveness for enantioseparation of primary amines. nih.gov |

| Mobile Phase | n-Hexane / Ethanol / Isopropanol (80:15:5, v/v/v) with 0.1% DEA | Typical normal-phase conditions for chiral amine separation. nih.gov |

| Flow Rate | 0.5 - 1.5 mL/min | Standard analytical flow rate. |

| Temperature | Ambient or controlled (e.g., 25°C) | Temperature can influence selectivity. |

| Detection | UV at 254 nm or Mass Spectrometry (MS) | Aromatic ring allows for UV detection; MS provides higher sensitivity and specificity. nih.gov |

Gas Chromatography (GC)

Gas Chromatography on a chiral stationary phase is a powerful technique for enantiomeric separation, offering high sensitivity and short analysis times. sigmaaldrich.com However, for polar and non-volatile compounds like primary amines, derivatization is a mandatory prerequisite for successful GC analysis. sigmaaldrich.com The derivatization process blocks the active amine and, if present, carboxyl groups, which improves the volatility and chromatographic peak shape of the analyte. sigmaaldrich.com

A common two-step derivatization procedure for compounds with amine functionalities involves esterification followed by acylation. sigmaaldrich.com For instance, the sample can be methylated using methanolic HCl and subsequently acetylated with an agent like trifluoroacetic anhydride (B1165640) (TFAA). sigmaaldrich.com This process must be carefully controlled to prevent racemization of the chiral center. sigmaaldrich.com The choice of derivatizing agent can even influence the elution order of the enantiomers, a phenomenon known as enantioreversal, which can be advantageous for quantifying trace enantiomeric impurities. sigmaaldrich.com

Table 2: Typical GC Conditions for Chiral Amine Analysis (Post-Derivatization)

| Parameter | Condition | Rationale / Reference |

|---|---|---|

| Derivatization | 1. Methylation (e.g., Methanolic HCl) 2. Acylation (e.g., TFAA) | To increase volatility and improve peak shape without affecting the chiral center. sigmaaldrich.com |

| Stationary Phase | Chiral GC Column (e.g., CHIRALDEX® G-TA) | Specifically designed for separating enantiomers. sigmaaldrich.com |

| Carrier Gas | Helium or Hydrogen | Standard carrier gases in GC. |

| Temperature Program | Temperature ramp (e.g., 60°C to 200°C) | To ensure adequate separation and elution of derivatized analytes. nist.gov |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID is a universal detector for organic compounds; MS provides structural information. |

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) has emerged as a preferred technique for both analytical and preparative chiral separations, offering significant advantages over traditional HPLC. afmps.be Utilizing a mobile phase composed primarily of supercritical CO2 mixed with a small amount of an organic modifier (like methanol or ethanol), SFC allows for higher flow rates and thus faster analyses—often 3 to 5 times quicker than LC—without sacrificing chromatographic efficiency. chromatographyonline.comafmps.be This high-throughput capability is a major asset in pharmaceutical development. afmps.be

The chiral recognition mechanisms in SFC can differ from those in LC, sometimes leading to unique or complementary selectivity. chromatographyonline.com Polysaccharide-based CSPs are widely used and highly effective in SFC. afmps.be The choice and proportion of the organic modifier are critical parameters for optimizing resolution. researchgate.net For basic compounds, specialized stationary phases or mobile phase additives can be used to improve peak shape. chromatographyonline.com

Table 3: Representative SFC Conditions for Chiral Separation

| Parameter | Condition | Rationale / Reference |

|---|---|---|

| Stationary Phase | Polysaccharide-based CSP (e.g., Lux Cellulose-2) | Proven effectiveness for a wide range of chiral compounds, including pyrrolidine derivatives. researchgate.net |

| Mobile Phase | CO2 / Methanol (e.g., 85:15 v/v) | Methanol is a common and effective polar co-solvent in SFC. researchgate.net |

| Flow Rate | 2.0 - 4.0 mL/min | Higher flow rates are achievable in SFC, leading to faster analysis times. afmps.beresearchgate.net |

| Backpressure | 150 bar | Maintaining the mobile phase in a supercritical or subcritical state is essential. researchgate.net |

| Temperature | 40°C | Temperature is a key parameter affecting selectivity and efficiency. researchgate.net |

| Detection | UV-Vis Detector | Standard detector compatible with SFC. chromatographyonline.com |

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) is an alternative high-efficiency separation technique for resolving enantiomers, particularly for charged molecules like the protonated form of this compound. researchgate.net In CE, a chiral selector is typically added to the background electrolyte (BGE). nih.gov

Cyclodextrins and their derivatives are the most widely used chiral selectors in CE. nih.gov For basic drugs, derivatized cyclodextrins such as heptakis-2,3,6-tri-O-methyl-β-cyclodextrin or newly synthesized derivatives like glutamic acid-β-cyclodextrin have proven to be effective. nih.govnih.gov Other classes of chiral selectors, including macrocyclic antibiotics and crown ethers, can also be employed. researchgate.netmdpi.com The separation is optimized by adjusting the type and concentration of the chiral selector, the pH and concentration of the BGE, temperature, and applied voltage. nih.gov CE methods can achieve high-efficiency separations in short timeframes, making them suitable for assessing enantiomeric purity. nih.gov

Table 4: General Capillary Electrophoresis Conditions for Chiral Amine Separation

| Parameter | Condition | Rationale / Reference |

|---|---|---|

| Capillary | Uncoated Fused-Silica (e.g., 50 cm length, 50 µm i.d.) | Standard capillary for many CE applications. nih.gov |

| Chiral Selector | Derivatized Cyclodextrin (e.g., Heptakis-2,3,6-tri-O-methyl-β-cyclodextrin) or Crown Ether (e.g., 18-crown-6-tetracarboxylic acid) | Effective selectors for resolving basic drug enantiomers. researchgate.netnih.gov |

| Background Electrolyte (BGE) | Phosphate or Malonic acid buffer (e.g., 100-120 mM, pH 2.5-4.0) containing the chiral selector. | Low pH ensures the primary amine is protonated and suitable for analysis. researchgate.netnih.gov |

| Voltage | 20 kV | Applied voltage drives the electrophoretic separation. nih.gov |

| Temperature | 20-25°C | Temperature control is crucial for reproducibility. nih.gov |

| Detection | UV Detector (e.g., at 214 nm) | Common detection method in CE. |

Pre-column Derivatization for Chiral Analysis

An alternative to direct chiral separation is the indirect approach, which involves a pre-column derivatization step. In this method, the enantiomeric mixture is reacted with a chiral derivatizing agent (CDA) to form a pair of diastereomers. nih.gov These diastereomers possess different physicochemical properties and can be separated using standard, achiral chromatography, most commonly reversed-phase HPLC. nih.govnih.gov

A variety of CDAs are available for primary amines. Marfey's reagent (Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide, or FDAA) is a classic example. nih.gov Another common approach involves using o-phthalaldehyde (B127526) (OPA) in combination with a chiral thiol, such as N-isobutyryl-L-cysteine (IBLC), to form fluorescent diastereomeric isoindolone derivatives. researchgate.net This method not only facilitates separation but also enhances detection sensitivity. researchgate.net The choice of CDA is crucial, as it affects not only the resolution of the diastereomers but also the reaction kinetics and detection limits. nih.gov This approach is particularly useful when a suitable direct chiral method is not available or when enhanced sensitivity is required. nih.gov

Table 5: Common Pre-column Derivatization Reagents for Chiral Amine Analysis

| Chiral Derivatizing Agent (CDA) | Analyte Functional Group | Resulting Product | Separation Mode | Reference |

|---|---|---|---|---|

| Marfey's Reagent (FDAA) | Primary Amine | Diastereomeric N-substituted amines | Reversed-Phase HPLC | nih.gov |

| OPA / N-isobutyryl-L-cysteine (IBLC) | Primary Amine | Diastereomeric isoindolones | Reversed-Phase HPLC | researchgate.net |

| (S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester (S-NIFE) | Primary Amine | Diastereomeric carbamates | Reversed-Phase HPLC | nih.gov |

| Mosher's acid chloride (MTPA-Cl) | Primary Amine | Diastereomeric amides | Reversed-Phase HPLC | nih.gov |

Computational and Theoretical Investigations of 3 Phenyl 2 Pyrrolidin 1 Yl Propan 1 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule from first principles.

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For 3-Phenyl-2-(pyrrolidin-1-yl)propan-1-amine, DFT studies would typically involve optimizing the molecular geometry to find its most stable three-dimensional shape. Subsequent calculations could determine key electronic properties.

A hypothetical table of DFT-calculated properties might look like this:

| Property | Calculated Value | Method/Basis Set |

| Ground State Energy | [Value] Hartree | B3LYP/6-31G(d) |

| HOMO Energy | [Value] eV | B3LYP/6-31G(d) |

| LUMO Energy | [Value] eV | B3LYP/6-31G(d) |

| HOMO-LUMO Gap | [Value] eV | B3LYP/6-31G(d) |

| Dipole Moment | [Value] Debye | B3LYP/6-31G(d) |

Note: The values in this table are placeholders as no specific research data is available.

These calculations would provide insights into the molecule's reactivity, with the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies indicating its electron-donating and accepting capabilities, respectively.

Ab Initio Methods for Molecular Properties

Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory), are another class of quantum chemical calculations based on first principles without empirical parameters. These methods could be used to calculate molecular properties like bond lengths, bond angles, and vibrational frequencies for this compound. While computationally more intensive than DFT, they can provide a valuable benchmark for accuracy.

Conformational Analysis and Energy Landscapes

This compound has several rotatable bonds, leading to a complex conformational landscape. A thorough conformational analysis would involve systematically rotating these bonds and calculating the energy of each resulting conformer. This process would identify the low-energy, stable conformations of the molecule and the energy barriers between them. The results are often visualized as a potential energy surface, which is crucial for understanding the molecule's flexibility and how it might interact with biological targets.

Intermolecular Interactions and Hydrogen Bonding

Understanding how this compound interacts with other molecules is key to predicting its physical properties and biological activity. The primary amine group is a strong hydrogen bond donor, while the nitrogen atom in the pyrrolidine (B122466) ring and the amine group itself can act as hydrogen bond acceptors. Computational studies would quantify the strength and geometry of these hydrogen bonds, as well as other intermolecular forces like van der Waals interactions and electrostatic interactions.

Reactivity Predictions and Reaction Mechanism Studies

Computational chemistry can be used to predict the reactivity of different sites on the molecule. By calculating parameters such as atomic charges, Fukui functions, and the molecular electrostatic potential, researchers can identify the most likely sites for nucleophilic or electrophilic attack. Furthermore, if this molecule were to undergo a chemical reaction, computational methods could be employed to elucidate the step-by-step reaction mechanism, including the structures of any transition states and intermediates, and the associated energy barriers.

Molecular Modeling and Dynamics Simulations

Molecular modeling encompasses a broader range of computational techniques. For this compound, this could include creating a 3D model for visualization and analysis. Molecular dynamics (MD) simulations could then be performed to study the molecule's behavior over time. By simulating the motion of the atoms, MD can provide insights into the molecule's conformational flexibility, its interactions with solvent molecules (like water), and how it might bind to a biological receptor. These simulations are computationally intensive but offer a dynamic picture of the molecule's behavior that is not available from static quantum chemical calculations.

Applications in Advanced Organic Synthesis and Materials Science Research

3-Phenyl-2-(pyrrolidin-1-yl)propan-1-amine as a Building Block in Complex Molecule Synthesis

The unique arrangement of functional groups and a stereogenic center makes this compound a valuable building block for constructing more elaborate molecular architectures.

The pyrrolidine (B122466) ring is a highly privileged scaffold in medicinal chemistry, appearing in numerous drugs approved by the U.S. Food and Drug Administration (FDA). nih.gov This five-membered nitrogen heterocycle is a key structural feature in medications for a wide range of conditions, including viral infections, cancer, and central nervous system disorders. nih.govmdpi.com The prevalence of this moiety underscores its importance in achieving desirable pharmacokinetic and pharmacodynamic properties.

Derivatives of the phenyl-pyrrolidine scaffold have shown significant biological activity. For instance, various substituted pyrrolidines are investigated for their potential as anticonvulsant and antinociceptive agents. mdpi.com The combination of the pyrrolidine ring with other pharmacologically relevant groups often leads to compounds with enhanced therapeutic potential. Given this context, this compound serves as an attractive starting point for the synthesis of novel drug candidates. Its primary amine can be readily modified to introduce diverse functionalities, allowing medicinal chemists to systematically explore the structure-activity relationship (SAR) of new compound libraries.

Table 1: Examples of FDA-Approved Drugs Containing a Pyrrolidine Moiety

| Drug Name | Therapeutic Class | Role of Pyrrolidine Ring |

| Captopril | ACE Inhibitor | Forms a core part of the molecule, essential for binding to the angiotensin-converting enzyme. mdpi.com |

| Daclatasvir | Antiviral | A key component of the complex polycyclic structure, used in the treatment of Hepatitis C. mdpi.com |

| Eletriptan | Antimigraine Agent | Part of the pharmacophore that interacts with serotonin (B10506) receptors. mdpi.com |

| Avanafil | PDE5 Inhibitor | Synthesized from (S)-prolinol, a pyrrolidine derivative, for treating erectile dysfunction. mdpi.com |

The search for new, effective, and environmentally benign agrochemicals is a continuous effort in chemical research. Nitrogen-containing heterocyclic compounds are integral to the design of many modern pesticides and herbicides. While direct application of this compound in agrochemicals is not widely documented, its structural components are relevant to this field.

There is a significant trend in modern agrochemical development toward the use of chiral compounds. nih.gov Single-enantiomer or enantiomerically-enriched agrochemicals can offer higher efficacy, reduced application rates, and lower non-target toxicity compared to their racemic mixtures. nih.govmdpi.com The inherent chirality of this compound makes it a valuable chiral building block for synthesizing such advanced agrochemicals. Furthermore, research has shown that derivatives of β-amino acids can act as plant growth promoters; for example, certain thiazole-containing propanoic acid derivatives have been found to increase the seed yield and oil content in rapeseed. nih.govresearchgate.net This suggests that the propan-1-amine backbone of the title compound is a viable scaffold for developing new plant growth regulators or other bioactive agricultural products.

The pyrrolidine ring is a fundamental structural motif found in a vast array of natural products, particularly in alkaloids. researchgate.net The synthesis of these complex molecules often relies on a strategy that incorporates pre-existing chiral building blocks to control the stereochemistry of the final product.

Chemists can utilize chiral pyrrolidine-containing molecules as starting materials or key intermediates in the total synthesis of natural products. organic-chemistry.org The structure of this compound, featuring a chiral center and multiple functional handles, makes it a prospective intermediate for constructing more complex alkaloid frameworks. The primary amine allows for chain extension or the introduction of other cyclic systems, while the pyrrolidine and phenyl groups form a rigid scaffold that can guide the stereochemical outcome of subsequent reactions.

Chiral Auxiliary or Ligand Applications in Asymmetric Catalysis

Asymmetric catalysis is a powerful tool for the enantioselective synthesis of chiral molecules. The effectiveness of this approach often depends on the design of chiral ligands or auxiliaries that can control the stereochemical course of a reaction. The molecular structure of this compound makes it an ideal candidate for such applications.

Containing two nitrogen atoms—a primary amine and a tertiary amine within the pyrrolidine ring—and a fixed stereocenter, this compound fits the profile of a chiral diamine ligand. chemrxiv.org Chiral diamines are among the most successful classes of ligands for transition metal-catalyzed asymmetric reactions, including hydrogenation, transfer hydrogenation, and various C-C bond-forming reactions. The two nitrogen atoms can chelate to a metal center, creating a rigid, chiral environment that directs the approach of substrates, leading to high levels of enantioselectivity.

Furthermore, the pyrrolidine scaffold itself is a privileged structure in organocatalysis. mdpi.comnih.gov Derivatives of proline and other chiral pyrrolidines are widely used as catalysts for a variety of asymmetric transformations, such as aldol and Michael reactions. nih.govnih.gov The combination of the pyrrolidine motif with the additional primary amine in this compound offers possibilities for developing novel bifunctional organocatalysts, where one amine group forms an enamine or iminium ion intermediate while the other functional group directs the reaction via non-covalent interactions.

Table 2: Comparison of this compound with Known Ligand Scaffolds

| Ligand/Scaffold Type | Key Structural Features | Potential Application of the Title Compound |

| Chiral Diamine Ligands | Two nitrogen donors, chiral backbone. Used in metal-catalyzed asymmetric hydrogenation. chemrxiv.org | The primary and tertiary amines can coordinate to metals (e.g., Ru, Rh, Ir) to form active catalysts for asymmetric reductions. |

| Pyrrolidine-based Organocatalysts | Chiral pyrrolidine ring, often with an additional functional group for H-bonding. mdpi.comnih.gov | Can act as a secondary amine catalyst (after N-alkylation) or a primary amine catalyst, potentially engaging in bifunctional catalysis. |

| Chiral Auxiliaries | A chiral molecule temporarily attached to a substrate to direct a stereoselective reaction. acs.org | The primary amine can be used to attach the molecule to a substrate, with the bulky phenyl-pyrrolidinyl group directing the stereochemical outcome. |

Integration into Polymer and Materials Design (General Amine Applications)

Primary amines are highly versatile functional groups in materials science and polymer chemistry due to their reactivity. solubilityofthings.comacs.org The primary amine group in this compound allows for its integration into various polymer systems to impart specific properties.

Amines are widely used as monomers or functionalizing agents in the synthesis of polymers such as polyamides and polyureas. acs.org They are also critical as curing agents for epoxy resins, where they react with epoxide rings to form a cross-linked polymer network. The incorporation of this compound into such materials would introduce chirality and the specific steric and electronic properties of the phenyl and pyrrolidine groups into the final material.

Furthermore, the surface functionalization of polymers with primary amines is a common strategy to alter surface properties or to provide anchor points for the covalent attachment of other molecules, such as biomolecules or dyes. acs.orgnih.govnih.gov Grafting this compound onto a polymer surface could be used to create chiral surfaces for enantioselective separations or to modify the hydrophobicity and adhesive properties of the material. The ability to reliably quantify the density of primary amine groups on a surface is crucial for these applications. nih.govresearchgate.net

Structure Activity Relationship Studies Sar in Relevant Biological Systems in Vitro Focus

Ligand Binding Mechanisms to Monoamine Transporters (DAT, NET, SERT) (in vitro assays)

The primary mechanism of action for many phenyl-pyrrolidinyl compounds involves the inhibition of monoamine transporters: the dopamine (B1211576) transporter (DAT), the norepinephrine (B1679862) transporter (NET), and the serotonin (B10506) transporter (SERT). nih.gov These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, and their inhibition leads to increased extracellular concentrations of these signaling molecules. nih.gov

In vitro uptake inhibition assays are fundamental in determining the potency and selectivity of compounds for monoamine transporters. These assays typically use synaptosomes or cell lines expressing the specific transporters and measure the ability of a test compound to inhibit the uptake of a radiolabeled substrate, such as [³H]dopamine, [³H]norepinephrine, or [³H]serotonin. The results are often expressed as the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ).

For the pyrovalerone analog series, extensive in vitro uptake inhibition data has been generated. These compounds generally exhibit potent inhibition of DAT and NET, with significantly weaker activity at SERT. nih.gov This profile suggests a preference for the dopamine and norepinephrine transport systems.

The lead compound of this series, racemic 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one, was found to be a potent inhibitor of dopamine reuptake. nih.gov Further studies resolving the enantiomers demonstrated that the (S)-isomer is the more active enantiomer, indicating stereoselectivity in the interaction with the dopamine transporter. nih.gov